

ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate chemical properties and structure

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Compound of Interest

Compound Name:	ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
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An In-depth Technical Guide to Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate**, drawing upon data from related compounds and established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

The precise experimental data for **Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate** is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key chemical properties.

Table 1: Physicochemical Properties of **Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate** and Related Compounds

Property	Value for Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (Predicted/Inferred)	Value for Related Compounds
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₂	C ₁₀ H ₈ BrN ₃ O ₄ (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1]
Molecular Weight	285.10 g/mol	314.09 g/mol (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1]
CAS Number	144167-50-0	N/A
Appearance	Likely a white to off-white solid	Yellow solid (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2]
Melting Point	Not available	142.2–143.8 °C (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.	N/A
SMILES	CCOC(=O)c1nc2cc(Br)ccc2[nH]1	O=C(C1=NC2=C(--INVALID-LINK--=O)C(Br)=CC=C2N1)OCC (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1]

Spectral Data (Predicted)

While specific spectra for **ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from similar benzimidazole derivatives[3]:

- ^1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole ring, with splitting patterns influenced by the bromine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the N-H proton of the imidazole ring would also be present.
- ^{13}C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400 cm^{-1}), C=O stretching of the ester (around $1700\text{-}1740\text{ cm}^{-1}$), and C-Br stretching.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Chemical Structure

The structure of **ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate** consists of a central benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A bromo group is substituted at the 5-position of the benzene ring, and an ethyl carboxylate group is attached to the 2-position of the imidazole ring.

Caption: Chemical structure of **ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate**.

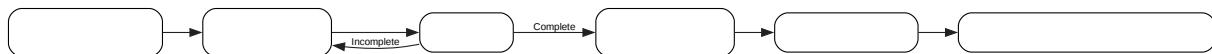
Experimental Protocols: Synthesis

A standard and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] A plausible synthetic route for **ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate** would involve the reaction of 4-bromo-1,2-diaminobenzene with an ethyl oxalyl derivative.

General Synthesis Protocol

A likely experimental protocol for the synthesis is as follows:

- Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-oxoacetate (1.1 equivalents).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure **ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate**.



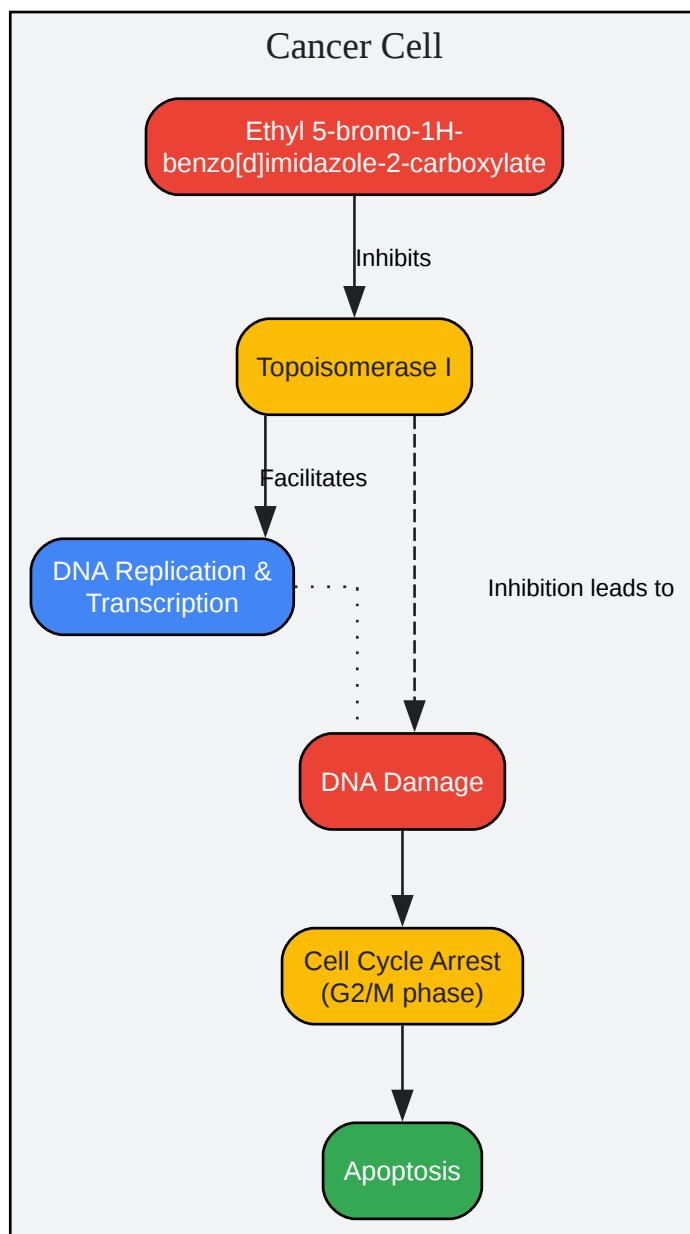
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Caption: A generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets. For instance, some have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.^[2] Others have shown activity as positive allosteric modulators of GABA-A receptors.^[4]

A potential mechanism of action for benzimidazole derivatives as anticancer agents involves the inhibition of topoisomerase I. This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.



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Caption: Potential signaling pathway for anticancer activity of benzimidazoles.

Conclusion

Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate represents a valuable scaffold for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a solid foundation based on the known chemistry and

biology of the benzimidazole class. The outlined synthetic protocol offers a practical starting point for its preparation, and the potential biological activities highlight its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

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